1-Tosylazetidin-3-one
Overview
Description
1-Tosylazetidin-3-one is a chemical compound with the molecular formula C₁₀H₁₁NO₃S and a molecular weight of 225.26 g/mol . It is a member of the azetidine family, characterized by a four-membered ring containing nitrogen. The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
1-Tosylazetidin-3-one can be synthesized through various methods. One common synthetic route involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This method is efficient and general, providing a straightforward approach to obtaining this compound.
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
1-Tosylazetidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the tosyl group to other functional groups.
Substitution: The tosyl group can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Tosylazetidin-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Tosylazetidin-3-one involves its reactivity as a four-membered ring compound. The ring strain in azetidines makes them highly reactive, allowing for various transformations, including ring-opening and ring-expansion reactions. The tosyl group enhances the compound’s stability and reactivity, facilitating its use in synthetic chemistry.
Comparison with Similar Compounds
1-Tosylazetidin-3-one can be compared with other azetidine derivatives, such as:
1-Acetylazetidin-3-one: Similar in structure but with an acetyl group instead of a tosyl group.
1-Benzylazetidin-3-one: Contains a benzyl group, offering different reactivity and applications.
1-Phenylazetidin-3-one: Features a phenyl group, providing unique properties for specific reactions.
The uniqueness of this compound lies in its tosyl group, which enhances its stability and reactivity compared to other azetidine derivatives.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylazetidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(12)7-11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVBXEVVGIQJOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76543-27-6 | |
Record name | 76543-27-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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